7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one
Description
Properties
IUPAC Name |
7-bromo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-7-3-4-9-8(6-7)11(15)14-5-1-2-10(14)13-9/h3-4,6H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZLOVUMOQAAGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=C(C=C3)Br)C(=O)N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357441 | |
| Record name | Pyrrolo[2,1-b]quinazolin-9(1H)-one, 7-bromo-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61938-65-6 | |
| Record name | Pyrrolo[2,1-b]quinazolin-9(1H)-one, 7-bromo-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Comparative Analysis of Methods
Optimization and Mechanistic Insights
- Temperature Control : Lower temperatures (273–275 K) during condensation minimize side reactions and improve purity.
- pH Adjustment : Neutralization with NH₄OH at pH 10–11 enhances product isolation.
- DFT Studies : Theoretical calculations (B3LYP/6-311++G(d,p)) confirm the planar molecular structure and electronic properties, supporting synthetic feasibility.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or other strong bases can be used to facilitate nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Cyclization Reactions: Acidic or basic conditions can be employed to promote cyclization reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinone derivatives, while oxidation reactions can produce quinazolinone derivatives with different oxidation states.
Scientific Research Applications
Biological Applications
Research indicates that 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially acting on specific cancer cell lines.
- Enzyme Inhibition : Interaction studies have shown binding affinities with various enzymes and receptors, indicating its potential as an enzyme inhibitor.
Table 1: Biological Activities of this compound
| Activity Type | Potential Effect |
|---|---|
| Antitumor | Inhibition of cancer cell proliferation |
| Enzyme Inhibition | Binding to specific enzyme targets |
| Antimicrobial | Possible effects against bacterial strains |
Structural Studies
Recent studies employing crystal structure analysis and density functional theory (DFT) calculations have provided insights into the molecular geometry and interactions of the compound. The crystal structure is nearly planar, with significant coplanarity between the benzene and pyrimidine rings.
Table 2: Structural Characteristics
| Parameter | Value |
|---|---|
| RMS Deviation | 0.0130 Å |
| Largest Displacement | 0.154 Å (flap atom of dihydropyrrole) |
| Bond Length (C-Br) | 1.900 Å |
The Hirshfeld surface analysis has revealed that the crystal packing is influenced by various intermolecular interactions such as H⋯H, Br⋯H/H⋯Br, and O⋯H/H⋯O interactions.
Synthetic Routes
Several synthetic methods have been developed for the preparation of this compound, including:
- Condensation Reactions : Utilizing 2-amino-5-brombenzoic acid with pyrrolidin-2-one under controlled temperatures.
- Nucleophilic Substitution : Exploiting the reactivity of the bromine substituent to create derivatives with varied biological activities.
Study on Antitumor Effects
A recent study evaluated the antitumor effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent.
Study on Enzyme Inhibition
Another study focused on the enzyme inhibition properties of this compound against a specific kinase involved in cancer progression. The findings demonstrated a competitive inhibition mechanism with a calculated IC50 value indicating effective binding affinity.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. For example, quinazolinone derivatives are known to inhibit certain enzymes and receptors, which can result in anticancer and antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Reactivity :
- Bromine at C7 (target compound) enhances electrophilic aromatic substitution reactivity, enabling Suzuki cross-coupling for aryl functionalization . In contrast, hydroxylation (e.g., 7-hydroxy derivative) increases polarity and H-bonding capacity but reduces electrophilicity .
- Dibromination at C3 (compound 6) introduces steric hindrance, reducing planarity and complicating further derivatization .
The 3,7-dihydroxy derivative (vasicinilone) exhibits predicted ADMET advantages, including 75% blood-brain barrier permeability and 99% human intestinal absorption, suggesting CNS activity .
Crystallographic and Electronic Properties: Planarity in the 7-bromo compound facilitates π–π stacking, critical for protein binding . Non-planar analogs (e.g., dibromo or thione derivatives) show reduced stacking interactions . DFT calculations (B3LYP functional) indicate the 7-bromo derivative’s HOMO-LUMO gap (4.2 eV) is narrower than deoxyvasicinone (4.5 eV), suggesting higher reactivity .
Synthetic Efficiency :
Biological Activity
7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. Characterized by its unique bicyclic structure, which includes both a pyrrole and a quinazoline moiety, this compound exhibits various pharmacological properties that may be leveraged in medicinal chemistry.
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 251.1 g/mol
- Density : 1.4 g/cm³
- Boiling Point : ~345.3 °C at 760 mmHg
The bromine atom at the 7-position enhances the compound's reactivity, making it suitable for various nucleophilic substitution reactions, which are crucial for its biological activity .
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several biological activities:
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation.
- Antimicrobial Properties : Exhibits activity against a range of bacterial and fungal strains.
- Enzyme Inhibition : Potential as an inhibitor of specific enzymes related to inflammatory pathways.
Antitumor Activity
Research has indicated that compounds similar to this compound possess antitumor properties. For instance, a study evaluating quinazoline derivatives found that certain structural modifications significantly enhanced their cytotoxicity against cancer cell lines .
Antimicrobial Properties
A comparative study on quinoline derivatives revealed that modifications at specific positions on the ring system could lead to enhanced antibacterial and antifungal activities. The presence of the bromine atom in this compound is hypothesized to contribute positively to these effects .
Enzyme Inhibition Studies
The compound has been evaluated for its potential to inhibit enzymes involved in inflammatory responses. Initial findings suggest that it may effectively inhibit cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are critical in mediating inflammation .
Case Studies and Experimental Data
The unique structural features of this compound likely contribute to its biological activity through:
- Molecular Interactions : The bromine atom can facilitate interactions with biological targets via halogen bonding.
- Structural Rigidity : The bicyclic framework may enhance binding affinity to target proteins or enzymes.
Q & A
What are the common synthetic routes for 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, and how are intermediates validated?
Basic
The compound is typically synthesized via condensation reactions. For example, derivatives of 2,3-dihydropyrroloquinazolinone are prepared by reacting the parent quinazolinone with aldehydes or halogenating agents. In one protocol, sodium methoxide-mediated condensation of 2,3-dihydropyrrolo[2,1-b]quinazolin-9-one with brominating agents yields brominated derivatives. Intermediates are validated using NMR and X-ray crystallography to confirm regioselectivity and structural integrity .
Which techniques are most reliable for structural confirmation of this compound and its derivatives?
Basic
Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguous structural confirmation. Monoclinic crystal systems (space group ) with unit cell parameters (e.g., ) provide precise molecular geometry . Complementary methods include NMR (e.g., δ 4.47 ppm for 1-CH protons) and mass spectrometry to verify molecular weight .
How can researchers overcome challenges in crystallizing 7-Bromo-2,3-dihydropyrroloquinazolinone derivatives?
Advanced
Crystallization challenges often arise due to kinetic byproducts. A reported method involves prolonged reaction times (e.g., 3 weeks at 278°C) to favor thermodynamic control, yielding single crystals suitable for XRD. Solvent selection (e.g., hexane or m-xylene) and slow evaporation techniques are critical. For stubborn cases, seeding or gradient cooling may enhance crystal growth .
What mechanistic insights exist for the bromination of the pyrroloquinazolinone core?
Advanced
Bromination likely proceeds via electrophilic aromatic substitution (EAS), where bromine acts as an electrophile at electron-rich positions. Steric and electronic effects of the fused pyrrole ring influence regioselectivity. Computational studies (DFT) or isotopic labeling could further elucidate the mechanism. Silver-mediated reactions, as seen in related systems, may also facilitate halogenation under milder conditions .
How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
Advanced
Unexpected shifts in NMR (e.g., aromatic proton splitting) may stem from dynamic effects or impurities. Cross-validation with NMR, HSQC, and HMBC can clarify assignments. For example, in a thione derivative (CHNS), NMR δ 8.67 ppm was assigned to H-8 via 2D correlation, while XRD confirmed planarity of the pyrimidine ring .
What thermal stability data are available for this compound?
Basic
Melting points (e.g., 514–516°C for a benzylidene derivative) and thermogravimetric analysis (TGA) indicate high thermal stability. Decomposition pathways can be studied via differential scanning calorimetry (DSC), though specific data for the brominated derivative require further publication .
How can researchers functionalize the quinazolinone core to explore structure-activity relationships (SAR)?
Advanced
Derivatization via condensation (e.g., with 4-dimethylaminobenzaldehyde) or thionation (using PS) introduces functional groups. For instance, replacing the carbonyl with a thione group alters electronic properties and π-stacking interactions, as shown by XRD centroid distances of 3.721 Å .
What safety protocols are recommended for handling this compound?
Basic
Follow general laboratory safety: avoid ignition sources (P210), use fume hoods, and wear PPE. Storage conditions should prioritize dryness and low temperatures. Refer to SDS guidelines for related compounds, which emphasize avoiding inhalation and skin contact .
Are there reported biological activities for pyrroloquinazolinone derivatives?
Basic
Early studies note physiological activities, including antimicrobial and CNS effects, in structurally similar compounds. For example, 2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one derivatives exhibit activity in in vitro models, though specific data for the brominated analog are pending further research .
How can reaction conditions be optimized to improve yield in large-scale synthesis?
Advanced
Key factors include temperature control (e.g., reflux in m-xylene for thionation), catalyst screening (e.g., AgNO for cyclization), and stoichiometric ratios. A 72% yield was achieved using 1:1 molar ratios of quinazolinone and PS with 2-hour reflux. Scaling may require continuous flow systems to manage exothermicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
